Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a sulfur source under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethyl alcohol and a suitable carboxylic acid derivative.
Chloromethoxyphenyl Group Introduction: The chloromethoxyphenyl group can be introduced through a coupling reaction using a suitable chloromethoxyphenyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles, often in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases involving inflammation or oxidative stress.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the sulfamoyl group may interact with the active site of an enzyme, inhibiting its activity, while the benzothiophene core may interact with hydrophobic regions of a receptor, modulating its function.
Comparison with Similar Compounds
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
This compound: This compound is similar in structure but may have different functional groups or substituents, leading to different chemical and biological properties.
Benzothiophene Derivatives: Other benzothiophene derivatives may have different substituents or functional groups, leading to different reactivity and applications.
Sulfamoyl Derivatives: Other sulfamoyl derivatives may have different core structures or substituents, leading to different biological activities and therapeutic potential.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-3-25-18(21)16-17(12-6-4-5-7-15(12)26-16)27(22,23)20-11-8-9-14(24-2)13(19)10-11/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMIYFJKZNRYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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